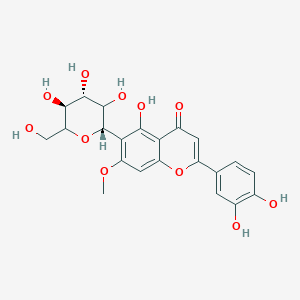
6-beta-D-glucopyranosyl-3',4',5-trihydroxy-7-methoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-beta-D-glucopyranosyl-3’,4’,5-trihydroxy-7-methoxyflavone is a flavonoid compound known for its diverse biological activities. It is characterized by the presence of a glucopyranosyl group attached to the flavone structure, which includes multiple hydroxyl groups and a methoxy group. This compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-beta-D-glucopyranosyl-3’,4’,5-trihydroxy-7-methoxyflavone typically involves the glycosylation of a flavonoid precursor. One common method is the use of glycosyl donors such as glucopyranosyl bromide in the presence of a catalyst like silver carbonate. The reaction is carried out under anhydrous conditions to ensure the successful attachment of the glucopyranosyl group to the flavonoid core .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants known to contain high levels of flavonoids. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using industrial reactors and controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-beta-D-glucopyranosyl-3’,4’,5-trihydroxy-7-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavones.
Substitution: Ethers and esters of the flavonoid.
Scientific Research Applications
6-beta-D-glucopyranosyl-3’,4’,5-trihydroxy-7-methoxyflavone has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound to study glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Potential therapeutic agent for conditions like cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals, cosmetics, and functional foods
Mechanism of Action
The biological effects of 6-beta-D-glucopyranosyl-3’,4’,5-trihydroxy-7-methoxyflavone are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties but lacks the glucopyranosyl group.
Kaempferol: Another flavonoid with a similar structure but different hydroxylation pattern.
Uniqueness
6-beta-D-glucopyranosyl-3’,4’,5-trihydroxy-7-methoxyflavone is unique due to its specific glycosylation pattern, which enhances its solubility, stability, and bioavailability compared to its aglycone counterparts. This unique structure also contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H22O11 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-31-13-6-14-16(11(26)5-12(32-14)8-2-3-9(24)10(25)4-8)19(28)17(13)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-25,27-30H,7H2,1H3/t15?,18-,20+,21?,22+/m1/s1 |
InChI Key |
DLVLXOYLQKCAME-NOYZTADKSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)[C@H]4C([C@H]([C@@H](C(O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















